molecular formula C19H13NO5 B2664978 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 843668-88-2

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2664978
CAS No.: 843668-88-2
M. Wt: 335.315
InChI Key: HCOPPQBEOPYJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Medicinal Chemistry Research

Chromones, characterized by a benzopyran-4-one core, have long been recognized for their broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of nitrile groups into chromone derivatives enhances their reactivity and binding affinity through dipole interactions and hydrogen bonding. The compound 2-((3-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exemplifies this strategy, combining the chromone’s inherent bioactivity with the nitrile’s ability to participate in click chemistry and enzyme inhibition. Such conjugates are increasingly explored for targeting sirtuins, kinases, and other regulatory proteins implicated in chronic diseases.

Historical Evolution of Chromone-Based Research

The medicinal use of chromones dates to ancient applications of khellin, a natural chromone derivative used as a bronchodilator. Modern drug discovery efforts in the mid-20th century led to disodium cromoglycate, a chromone-based mast cell stabilizer. Advances in synthetic organic chemistry during the 2010s enabled the development of chromone hybrids, including nitrile-containing variants, to improve pharmacokinetic properties. The integration of benzo[b]dioxin moieties, as seen in this compound, reflects a trend toward leveraging aromatic electron-rich systems to enhance target engagement.

Current Research Landscape and Knowledge Gaps

Recent studies focus on optimizing chromone-nitrile conjugates for selective enzyme inhibition. For instance, chroman-4-one derivatives have shown promise as sirtuin 2 (SIRT2) inhibitors with improved blood-brain barrier permeability. Computational analyses using density functional theory (DFT) and molecular docking have elucidated the electronic and steric factors governing their bioactivity. However, gaps persist in understanding the metabolic stability of nitrile-containing chromones and their off-target effects on cytochrome P450 enzymes. Additionally, the role of the benzo[b]dioxin subunit in modulating solubility and oxidative stress response remains underexplored.

Theoretical Frameworks for Studying Chromone-Nitrile Conjugates

Quantum mechanical calculations, particularly DFT at the B3LYP/6-311++G(d,p) level, provide insights into the electronic structure of these compounds. Key parameters such as energy gap (ΔE = 1.59–1.87 eV) and electrophilicity index (ω = 20.23–23.20 eV) correlate with biological activity, suggesting that narrower energy gaps enhance charge transfer interactions with biological targets. Quantum theory of atoms in molecules (QTAIM) analyses further reveal critical bond critical points in the chromone ring, indicating regions of high electron density that facilitate protein binding.

Table 1: Computational Parameters of Chromone Derivatives

Compound Energy Gap (eV) Electrophilicity Index (eV)
TPC 1.870 20.233
FHM 1.649 22.581
PFH 1.590 23.203

Source: Adapted from DFT studies on chromone derivatives

Research Objectives and Methodological Approaches

The primary objectives in studying this compound include:

  • Synthetic Optimization : Developing high-yield routes using regioselective bromination and Aldoxime dehydratase-mediated nitrile synthesis.
  • Electronic Characterization : Employing nuclear magnetic resonance (NMR) and UV-Vis spectroscopy to correlate substituent effects with bioactivity.
  • Biological Evaluation : Screening against cancer cell lines and microbial pathogens to compare efficacy with 5-fluorouracil and azathioprine.

Methodologies integrate multi-step organic synthesis (e.g., Claisen-Schmidt condensations, Suzuki couplings) with computational modeling to predict absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Synthetic Routes for Chromone-Nitrile Derivatives

Step Reaction Type Reagents/Conditions Yield (%)
1 Bromination CuBr₂, DCM, 40°C, 12h 78
2 Aldoxime Formation NH₂OH·HCl, NaOAc, EtOH 85
3 Nitrile Synthesis Aldoxime Dehydratase, 30°C 92

Source: Synthesis protocols from recent studies

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c20-5-6-22-13-2-3-14-17(10-13)25-11-15(19(14)21)12-1-4-16-18(9-12)24-8-7-23-16/h1-4,9-11H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPPQBEOPYJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions, starting from commercially available precursors. A common synthetic route includes the following steps:

  • Formation of 2,3-Dihydrobenzo[b][1,4]dioxin: : This component is synthesized through the reaction of catechol with an appropriate reagent (e.g., epichlorohydrin) under basic conditions.

  • Synthesis of 4-Oxo-4H-chromen: : This involves the reaction of a hydroxybenzaldehyde with a malonic ester followed by cyclization under acidic or basic conditions.

  • Coupling Reaction: : The 2,3-Dihydrobenzo[b][1,4]dioxin derivative is then coupled with the chromenone unit using a suitable linker to form the central scaffold.

  • Introduction of Acetonitrile Group: : Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods: While detailed industrial-scale production methods are often proprietary, the general principles involve optimizing the above synthetic routes for large-scale operations. This includes refining reaction conditions, purifying intermediates, and ensuring high yields and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: : The benzodioxin and chromenone units can be oxidized under strong oxidizing conditions, forming quinones or other oxygenated derivatives.

  • Reduction: : The chromenone ring can be reduced to its dihydro form using reducing agents like sodium borohydride.

  • Substitution: : The acetonitrile group allows for nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Nucleophiles (e.g., amines, thiols) for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products from these reactions include oxidized quinone derivatives, reduced chromenone analogs, and various substituted nitrile compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant anticancer properties. For instance, compounds containing the benzo[b][1,4]dioxin moiety have been studied for their ability to inhibit cancer cell proliferation. In a study involving various synthesized derivatives, certain compounds demonstrated potent cytotoxic effects against human cancer cell lines, suggesting potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound's derivatives have also shown promising antimicrobial activities. In vitro studies have demonstrated that specific analogs possess effective antibacterial and antifungal properties. For example, some derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating a potential role in treating resistant bacterial infections .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile have revealed its capability to mitigate neuronal damage. Studies suggest that this compound may reduce oxidative stress and inflammation in neuronal cells, providing a basis for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Photovoltaic Applications

In material science, compounds similar to this compound have been explored for use in organic photovoltaic devices. Their unique electronic properties make them suitable candidates for enhancing the efficiency of solar cells. Research has shown that incorporating these compounds into photovoltaic systems can improve light absorption and charge transport .

Polymer Chemistry

The compound has also found applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength. This is particularly relevant in creating advanced materials for aerospace and automotive applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer efficacy of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics, highlighting their potential as effective cancer treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized multiple derivatives of the compound and assessed their effectiveness against drug-resistant strains of bacteria. The findings revealed that specific derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, suggesting a novel approach to combat antibiotic resistance .

Mechanism of Action

The precise mechanism by which 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exerts its effects varies depending on its application. Generally, its molecular targets include:

  • Enzymes: : It may inhibit or modulate the activity of specific enzymes by binding to their active sites.

  • Receptors: : It can interact with cellular receptors, influencing signal transduction pathways.

  • Pathways: : It affects various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.

Similar Compounds

  • 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-6-yl)oxy)acetonitrile

  • 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

  • 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3H-chromen-7-yl)oxy)acetonitrile

Uniqueness: The uniqueness of this compound lies in its specific combination of structural motifs that confer distinct reactivity and biological activities, setting it apart from other similar compounds.

Biological Activity

The compound 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic derivative that incorporates a chromenone moiety and a benzo[b][1,4]dioxin structure. This combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C18H15NO4\text{C}_{18}\text{H}_{15}\text{N}\text{O}_4

Key Properties:

  • Molecular Weight: 313.32 g/mol
  • Solubility: Soluble in organic solvents, limited solubility in water.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that derivatives of flavonoids, similar to this compound, exhibit significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate stronger activity. For instance, studies have shown IC50 values ranging from 31.52 to 198.41 µM for structurally related compounds .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. In studies involving related compounds, antimicrobial activity was assessed against various strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 40 µg/mL against mycobacterial strains .

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the suppression of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release .

Case Studies and Research Findings

StudyFindings
Study on Flavonoid DerivativesDemonstrated significant antioxidant activity with IC50 values indicating effective free radical scavenging capabilities .
Antimicrobial Activity EvaluationShowed promising results against common bacterial strains with MIC values indicating effective inhibition at low concentrations .
Anti-inflammatory MechanismIdentified inhibition of LPS-induced NO production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of hydroxyl groups in the structure enhances its ability to donate electrons to free radicals.
  • Membrane Integrity Disruption: Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis and death .
  • Cytokine Modulation: The compound may inhibit pathways involved in the synthesis of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of chromenone derivatives modified with dihydrobenzodioxin and variable substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Group Comparison

Compound Name Substituent at Position 7 Key Functional Groups Notable Modifications Reference
2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (Target) Acetonitrile (CH2CN) Nitrile, ether, chromenone, dihydrobenzodioxin None -
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate Methyl propanoate ester Ester, ether, chromenone, dihydrobenzodioxin Propanoate chain introduces hydrophobicity
Methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate Methyl acetate ester Ester, ether, chromenone, dihydrobenzodioxin Shorter ester chain vs. propanoate
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate Isopropyl acetate ester Ester, ether, chromenone, dihydrobenzodioxin Additional ethyl and methyl groups on chromenone
{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile Acetonitrile Nitrile, ether, chromenone, methoxyphenoxy Dihydrobenzodioxin replaced with methoxyphenoxy
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Acetonitrile Nitrile, thiazole, dihydrobenzodioxin Chromenone replaced with thiazole ring

Key Differences and Implications

Functional Group Impact: Nitrile vs. Nitriles also exhibit stronger electron-withdrawing effects, which may influence electronic distribution and binding affinity in biological targets. Dihydrobenzodioxin vs. Methoxyphenoxy: The dihydrobenzodioxin moiety (present in the target compound and ) is a fused bicyclic ether system that enhances lipophilicity and π-stacking capacity compared to the methoxyphenoxy group in , which lacks the fused ring structure.

Structural Modifications: Chromenone Core Substitutions: The isopropyl acetate derivative in includes ethyl and methyl groups on the chromenone core, which may sterically hinder interactions with target proteins but increase lipophilicity for improved membrane permeability.

Biological Activity: Antitumor derivatives with carbamate groups (e.g., ) demonstrate enhanced antiproliferative activity, suggesting that substituents at position 7 critically modulate bioactivity. The acetonitrile group in the target compound may act as a bioisostere for carbamates, offering similar efficacy with improved stability. The thiazole-containing analog in highlights the importance of core flexibility; such compounds may exhibit divergent mechanisms of action compared to chromenone-based derivatives.

Stability: Esters () are more susceptible to enzymatic hydrolysis in vivo, whereas nitriles (target compound, ) are metabolically stable but may undergo oxidative metabolism to amides or carboxylic acids.

Table 2: Hypothetical Property Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~349.3 2.1 0.15 High
Methyl Propanoate Ester () ~408.4 3.5 0.05 Moderate
Methyl Acetate Ester () ~380.3 3.0 0.10 Moderate
Isopropyl Acetate Derivative () ~434.5 4.2 0.02 Low
Methoxyphenoxy Analog () ~323.3 2.8 0.20 High
Thiazole Analog () ~285.3 1.9 0.30 High

Q & A

Q. What synthetic routes are recommended for preparing 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions followed by cyclization. For example, refluxing precursors in ethanol or dimethyl sulfoxide (DMSO) under inert atmospheres can yield the target compound. Optimization includes varying solvents (e.g., ethanol vs. dry benzene), temperature (80–120°C), and catalysts (e.g., acid/base). Reaction progress should be monitored via TLC or HPLC, and purification achieved through crystallization (e.g., from ethanol or DMSO) . Yield improvements may require stoichiometric adjustments or inert gas purging to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm structural integrity, focusing on aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 170–190 ppm for C=O).
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., nitrile stretch ~2240 cm1^{-1}, chromen-4-one C=O ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). Cross-reference with NIST Chemistry WebBook for spectral consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Store at 0–6°C to prevent degradation, as indicated by its hazard classification (e.g., toxicity category III) .
  • Use fume hoods, nitrile gloves, and eye protection. In case of exposure, consult safety data sheets (SDS) for first-aid measures (e.g., rinse skin with water, seek medical attention for ingestion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between analytical methods?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry.
  • Controlled Repeats : Re-run experiments under identical conditions (e.g., solvent purity, temperature) to rule out environmental variability.
  • Complementary Techniques : Use computational methods (e.g., DFT calculations) to predict spectra and reconcile discrepancies .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes linked to chromen-4-one activity).
  • MD Simulations : Study solvation effects and conformational stability over time .

Q. How can experimental design address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., vehicle-only groups).
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC50_{50} variability.
  • Meta-Analysis : Systematically review prior studies to isolate confounding variables (e.g., impurity levels, solvent effects) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test DMSO/PBS mixtures or cyclodextrin inclusion complexes.
  • Lyophilization : Assess stability after freeze-drying and reconstitution.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.